Euchrestifoline

Description

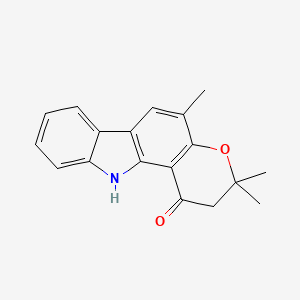

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

3,3,5-trimethyl-2,11-dihydropyrano[3,2-a]carbazol-1-one |

InChI |

InChI=1S/C18H17NO2/c1-10-8-12-11-6-4-5-7-13(11)19-16(12)15-14(20)9-18(2,3)21-17(10)15/h4-8,19H,9H2,1-3H3 |

InChI Key |

YIOPHGZRHZZMIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(CC3=O)(C)C)NC4=CC=CC=C42 |

Synonyms |

euchrestifoline |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Euchrestifoline

Plant Sources and Geographical Distribution

Euchrestifoline is primarily sourced from plants of the Murraya genus, which are part of the Rutaceae family. These plants are predominantly found in tropical and subtropical regions of Asia, Australia, and the Pacific Islands. mdpi.com

Murraya euchrestifolia is a significant natural source of Euchrestifoline. mdpi.comnih.gov This evergreen tree is widely distributed in the Guangdong, Guangxi, and Hainan provinces of China. nih.gov The leaves and twigs of this plant have a history of use in traditional practices for treating inflammation and pain. nih.gov Phytochemical studies have revealed that M. euchrestifolia is rich in carbazole (B46965) alkaloids, including Euchrestifoline. mdpi.comnih.gov In fact, a study reported the isolation of four new carbazole alkaloids, including Euchrestifoline, from the leaves of Murraya euchrestifolia. mdpi.com Another recent study in 2025 isolated fifteen novel carbazole alkaloids, named euchrestifolines A–O, from this plant. nih.gov

Euchrestifoline has also been successfully isolated from Murraya paniculata, commonly known as orange jasmine. bdpsjournal.orgbanglajol.info This evergreen shrub is native to Southwest Asia, including countries like Pakistan, India, and China, and is also found in Indonesia, Brazil, and the Philippines. bdpsjournal.orgbanglajol.info Various parts of M. paniculata are used in traditional medicine. bdpsjournal.orgbanglajol.info Research has confirmed the presence of Euchrestifoline in the extract of Murraya paniculata. bdpsjournal.orgbanglajol.inforesearchgate.net

The Murraya genus is a rich source of a diverse range of carbazole alkaloids. mdpi.comnih.gov Species such as Murraya koenigii, Murraya exotica, and Murraya alata have been found to contain numerous carbazole alkaloids. mdpi.comscirp.org For instance, from Murraya koenigii, alkaloids like mahanimbine, girinimbine (B1212953), and murrayacine (B1624111) have been isolated. scirp.org Murraya euchrestifolia has yielded several other carbazole alkaloids apart from Euchrestifoline, including murrayamine-F, -G, and -H. mdpi.com The presence of such a wide array of these compounds underscores the chemotaxonomic significance of carbazole alkaloids within the Murraya genus. mdpi.comnih.gov

Murraya paniculata as a Source

Advanced Chromatographic and Spectroscopic Isolation Techniques

The isolation and purification of Euchrestifoline from its natural sources rely on a combination of sophisticated extraction and analytical methods. bdpsjournal.orghilarispublisher.com

The initial step in isolating Euchrestifoline involves the extraction from plant material. A common procedure begins with macerating the dried and powdered plant parts, such as leaves, in a solvent like methanol (B129727). bdpsjournal.org This process is often repeated to maximize the yield of the crude extract. bdpsjournal.org The resulting crude extract is then typically redissolved in water and subjected to sequential liquid-liquid extraction with a series of solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297). bdpsjournal.orgzaiput.com This fractionation separates the compounds based on their solubility. For instance, in one study, the dried powder of Murraya paniculata leaves was macerated in methanol, and the concentrated crude extract was then partitioned between water and various organic solvents. bdpsjournal.org The choice of solvent system is critical for efficient extraction. mdpi.com Different solvent systems, such as acidified aqueous methanol and acidified aqueous acetone, can exhibit varying efficiencies in extracting specific classes of compounds. mdpi.com

Following extraction and initial fractionation, preparative chromatographic techniques are employed for the isolation of pure Euchrestifoline. taylorfrancis.comjsmcentral.org Column chromatography is a fundamental step, where the chloroform fraction, for example, is passed through a silica (B1680970) gel column. bdpsjournal.orghilarispublisher.com A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as chloroform and then methanol, is used to separate the components. bdpsjournal.org

Advanced Chemical Synthesis and Synthetic Methodologies of Euchrestifoline

Historical and Modern Total Synthesis Approaches

The total synthesis of euchrestifoline has evolved, showcasing advancements in synthetic organic chemistry. Early approaches have been refined and modernized, leading to more efficient and convergent routes.

Strategic Retrosynthetic Analyses of Euchrestifoline

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. egrassbcollege.ac.inlibretexts.orgdeanfrancispress.com For euchrestifoline, a key retrosynthetic disconnection involves breaking the carbazole (B46965) framework.

The retrosynthetic analysis of euchrestifoline guides the synthetic strategy by identifying key bond formations and strategic intermediates. A logical approach developed by Knölker and coworkers involves the disconnection of the tetracyclic system into a bromobenzene (B47551) component and an aminochromene fragment. rsc.org This disconnection points towards a synthesis that hinges on the formation of a C-N bond followed by a C-C bond to construct the carbazole core. This strategic thinking simplifies the complex target molecule into manageable synthetic precursors. rsc.orgegrassbcollege.ac.inlibretexts.orgdeanfrancispress.com

Transition Metal-Catalyzed Key Reactions in Euchrestifoline Synthesis

Transition metal catalysis, particularly with palladium, plays a central role in the modern synthesis of euchrestifoline. These powerful catalytic systems enable key bond-forming reactions with high efficiency and selectivity.

Palladium-Catalyzed C-H Bond Activation and Cyclization Strategies

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the construction of complex molecular architectures. snnu.edu.cn In the synthesis of euchrestifoline, this strategy is employed for the crucial cyclization step to form the carbazole ring system.

A significant advancement in this area is the development of a one-pot Wacker oxidation and double aromatic C-H bond activation sequence. rsc.orgrsc.org This process involves the sequential activation of three C-H bonds in a palladium(II)-catalyzed process, highlighting the versatility of this catalytic system. rsc.org

Buchwald–Hartwig Amination in Carbazole Framework Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction is a cornerstone in the synthesis of euchrestifoline, enabling the initial coupling of the aryl and amino fragments. rsc.orgresearchgate.net

In a highly convergent route to carbazoles, a palladium(0)-catalyzed Buchwald-Hartwig amination is employed to couple an aminochromene with bromobenzene. rsc.org This reaction is followed by a palladium(II)-catalyzed oxidative cyclization to form the carbazole core. rsc.orgresearchgate.net The mechanism of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the diarylamine product. nih.gov

| Reactants | Catalyst System | Product | Reference |

| Aminochromene, Bromobenzene | Palladium(0) catalyst | N,N-diarylamine | rsc.org |

Oxidative Biaryl Cyclization via Palladium(II) Catalysis

Following the formation of the diarylamine intermediate, the final and crucial step in constructing the carbazole framework is an intramolecular oxidative biaryl cyclization. This reaction is catalyzed by palladium(II) and involves the formation of a carbon-carbon bond between the two aryl rings of the diarylamine. rsc.orgorganic-chemistry.org

This oxidative cyclization proceeds through a double aromatic C-H bond activation. rsc.org The use of palladium(II) catalysts, often in conjunction with an oxidant, facilitates this transformation. rsc.orgnih.gov Initially, stoichiometric amounts of palladium(II) were used, but the process has been rendered catalytic by employing reoxidation systems, such as those used in the Wacker process with copper(II) salts. rsc.org This allows for the use of catalytic amounts of palladium, making the process more efficient and cost-effective. The choice of solvent can also be critical, with pivalic acid showing improved reproducibility and yields over acetic acid in some cases. organic-chemistry.org

| Starting Material | Catalyst System | Key Transformation | Reference |

| N,N-diarylamine | Palladium(II) acetate (B1210297), Oxidant (e.g., Cu(II) salts) | Intramolecular C-C bond formation via double C-H activation | rsc.org |

Iron-Catalyzed Oxidative Transformations in Euchrestifoline Synthesis

The use of iron, an abundant and environmentally benign metal, has gained significant traction in organic synthesis. semanticscholar.orgutexas.edu Its ability to exist in multiple oxidation states makes it a versatile catalyst for a range of oxidative transformations crucial for constructing the euchrestifoline framework. semanticscholar.org

A key transformation in several syntheses of euchrestifoline is the iron-catalyzed Wacker-type oxidation of a chromene derivative to furnish the corresponding chroman-4-one moiety. researchgate.net This reaction represents a more sustainable alternative to the traditional palladium-catalyzed Wacker process, which often requires harsh conditions and expensive, scarce metals. researchgate.netwikipedia.orgnih.gov

In a notable synthesis, the iron(III)-catalyzed Wacker-type oxidation of a chromene intermediate was achieved using hexadecafluorophthalocyanine-iron (FePcF16) as the catalyst. researchgate.netcarleton.edu This approach, which can be performed at room temperature with air as the terminal oxidant, demonstrates high functional group tolerance. researchgate.net The reaction efficiently converts chromene derivatives into the desired chroman-4-one, a critical building block for the pyranocarbazole core of euchrestifoline. researchgate.net

Different iron catalyst systems have been explored for this Wacker-type oxidation. For instance, the use of tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] or a combination of iron(II) chloride and neocuproine (B1678164) has also proven effective for the oxidation of various olefins, including chromenes, to their corresponding ketones. d-nb.info These methods are operationally simple and proceed under mild conditions, offering high yields and regioselectivity. d-nb.info

Table 1: Comparison of Iron Catalysts in Wacker-Type Oxidation

| Catalyst System | Key Features | Reference |

| Hexadecafluorophthalocyanine-iron (FePcF16) | High catalytic activity, uses air as oxidant | researchgate.net |

| Tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] | Effective for a range of olefins, mild conditions | d-nb.info |

| FeCl2/neocuproine | Good yields and regioselectivity | d-nb.info |

Understanding the mechanism of these iron-catalyzed reactions is crucial for their optimization and broader application. jocpr.com Mechanistic studies, including labeling experiments, have shed light on the intricacies of the Wacker-type oxidation. For the FePcF16-catalyzed process, it has been established through ¹⁸O₂-labeling studies that the oxygen atom incorporated into the ketone product originates from atmospheric oxygen. researchgate.netresearchgate.net

Further investigations using techniques like ESI-MS and ⁵⁷Fe Mössbauer spectroscopy have helped to identify key intermediates in the catalytic cycle. researchgate.net The proposed mechanism for the FePcF16-catalyzed oxidation involves a series of steps that differ from the traditional palladium-catalyzed pathway. researchgate.net While a detailed, universally accepted mechanism for all iron-catalyzed oxidations remains an area of active research, the current understanding points towards the involvement of high-valent iron-oxo species. jocpr.com In some iron-catalyzed systems, the formation of alcohol byproducts is observed, and mechanistic studies have indicated that this can occur through pathways independent of the ketone product, rather than a subsequent reduction of the ketone. d-nb.info

Wacker-Type Oxidation of Chromene Derivatives

One-Pot Multicomponent Reactions and Domino Sequences

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) and domino (or cascade) sequences have emerged as powerful strategies. researchgate.netbeilstein-journals.org These approaches combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, resources, and reducing waste. beilstein-journals.orgub.edu

In the context of euchrestifoline synthesis, a one-pot approach has been successfully employed, combining the iron-catalyzed Wacker-type oxidation with subsequent palladium-catalyzed coupling reactions. researchgate.net This strategy streamlines the synthesis by telescoping multiple transformations. For instance, after the initial iron-catalyzed oxidation to form the chroman-4-one, a palladium(0)-catalyzed Buchwald-Hartwig amination and a final palladium(II)-catalyzed oxidative cyclization can be performed in the same vessel to construct the carbazole framework and complete the synthesis of euchrestifoline. researchgate.net

The development of such domino sequences, where one reaction triggers the next, is of significant interest. beilstein-journals.org While not always strictly a domino reaction in the purest sense, these one-pot procedures represent a significant step towards more ideal and efficient syntheses. mdpi.com The principles of MCRs and domino reactions are broadly applicable in heterocyclic synthesis and have been used to create a wide variety of complex molecular architectures from simple starting materials. researchgate.net

Table 2: Key Reactions in a One-Pot Synthesis of Euchrestifoline

| Reaction Step | Catalyst | Purpose | Reference |

| Wacker-Type Oxidation | Iron(III) complex (e.g., FePcF16) | Forms the chroman-4-one moiety | researchgate.net |

| Buchwald-Hartwig Amination | Palladium(0) complex | Forms a key C-N bond | researchgate.net |

| Oxidative Cyclization | Palladium(II) complex | Completes the carbazole framework | researchgate.net |

Novel Ring Construction Methods for Euchrestifoline and Analogues

The construction of the core carbazole ring system is a central challenge in the synthesis of euchrestifoline and related alkaloids. Researchers have explored innovative methods to build this heterocyclic framework efficiently.

The hexadehydro-Diels-Alder (HDDA) reaction is a powerful tool for the de novo construction of benzenoid rings. acs.orgumn.edu This reaction involves the [4+2] cycloaddition of a diyne with a diynophile to generate a highly reactive benzyne (B1209423) intermediate, which can then be trapped to form substituted aromatic systems. wikipedia.org

This methodology has been applied to the synthesis of the pyranocarbazole core found in alkaloids of the Murraya koenigii family, which are structurally related to euchrestifoline. acs.orgumn.edu The strategy allows for the creation of highly substituted carbazole skeletons in a single step. The process involves the generation of a carbazolyne intermediate via the HDDA reaction, which is then trapped by a conjugated enal. This trapping event proceeds through a sequence of formal [2+2] cycloaddition, 4π-electrocyclic ring opening, and 6π-electrocyclic ring-closing events to furnish the pyranocarbazole structure. acs.org The HDDA cascade offers a rapid and efficient route to complex, fused polycyclic aromatic compounds. carleton.edu

Inspired by the proposed biosynthetic pathways of pyranocarbazole alkaloids, synthetic strategies have been developed that utilize putative biogenetic precursors as key starting materials. carleton.edu For a range of pyrano[3,2-a]carbazole alkaloids, 2-hydroxy-6-methylcarbazole has been identified as a plausible biogenetic precursor and has been used as a key intermediate in their total synthesis.

This approach mimics nature's synthetic logic, often leading to concise and efficient routes to the target natural products. By starting with a molecule that is already structurally similar to the final product, the number of synthetic steps can be significantly reduced. This strategy underscores the synergy between understanding biosynthesis and developing novel synthetic methods.

Structural Elucidation and Advanced Analytical Characterization of Euchrestifoline

Spectroscopic Data Analysis for Euchrestifoline Structure Confirmation

Spectroscopic methods are instrumental in piecing together the molecular puzzle of a newly isolated compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

In the analysis of Euchrestifoline and its analogues, one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, reveal key structural features. For instance, the ¹H NMR data for Euchrestifoline E displayed characteristic signals for ortho-disubstituted phenyl protons, an aromatic singlet, and a methyl singlet, all attributed to the carbazole (B46965) nucleus. nih.gov Similarly, the ¹³C NMR data for Euchrestifoline D supported its proposed molecular formula. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule. For example, in the structural elucidation of a related carbazole alkaloid, HMBC correlations were key in confirming the attachment of methoxy (B1213986) and geranyl moieties to the carbazole core. researchgate.net

Table 1: Representative ¹H NMR Data for Euchrestifoline Analogues

| Compound | Proton | Chemical Shift (δ) |

|---|---|---|

| Euchrestifoline E | H-5 | 7.96 |

| H-6 | 7.10 | |

| H-7 | 7.25 | |

| H-8 | 7.44 | |

| H-4 | 7.75 | |

| 3-CH₃ | 2.37 | |

| Euchrestifoline G | H-1 | 6.80 |

| H-4 | 7.77 | |

| H-5 | 8.24 | |

| H-8 | 6.91 | |

| 3-CH₃ | 2.41 |

Table 2: Representative ¹³C NMR Data for Euchrestifoline D

| Feature | Observation |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.comuni-rostock.de This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com

For the Euchrestifoline family of compounds, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was pivotal in establishing their molecular formulas. For instance, Euchrestifoline D was found to have a molecular formula of C₃₄H₃₇NO₆ based on its deprotonated molecular ion peak in HRESIMS. nih.gov Similarly, the molecular formula of Euchrestifoline E (C₂₄H₂₃NO₅) and Euchrestifoline B (C₂₇H₃₀N₂O₃) were confirmed through their respective HRESIMS data. nih.gov This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 3: HRMS Data for Selected Euchrestifoline Compounds

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| Euchrestifoline B | C₂₇H₃₀N₂O₃ | [M − H]⁻ | 429.2178 | 429.2168 |

| Euchrestifoline D | C₃₄H₃₇NO₆ | [M − H]⁻ | 554.2543 | 554.2550 |

| Euchrestifoline E | C₂₄H₂₃NO₅ | [M − H]⁻ | 404.1498 | 404.1491 |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules is a critical step in their structural elucidation. nih.gov Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose, as it is sensitive to the three-dimensional arrangement of atoms in a molecule. encyclopedia.pub The ECD spectrum of a chiral molecule is a mirror image of its enantiomer's spectrum. encyclopedia.pub

The absolute configurations of several Euchrestifoline compounds were determined by comparing their experimental ECD spectra with those calculated using time-dependent density functional theory (TDDFT). nih.govnih.govresearchgate.net For instance, the absolute configurations of the enantiomers of Euchrestifoline F were deduced by comparing their experimental and calculated ECD spectra. researchgate.net This approach allows for the assignment of the absolute stereochemistry of a molecule in solution, which is often challenging to determine by other means. researchgate.net The use of transition metal complexes, such as dirhodium reagents, can also induce ECD signals that aid in the stereochemical assignment of alcohols. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule. spectroscopyasia.comanton-paar.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule, providing an unambiguous determination of its structure and stereochemistry. libretexts.org While powerful, this method is contingent on the ability to grow high-quality crystals of the compound. spectroscopyasia.com Although the search results mention X-ray crystallography in the context of structural elucidation of related compounds, specific X-ray crystallographic data for Euchrestifoline itself was not found in the provided search results. researchgate.netresearchgate.netfrontiersin.org

Advanced Chromatographic Separations for Euchrestifoline Purity and Isomer Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of compounds from complex mixtures. They play a crucial role in ensuring the purity of a sample and in separating different isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique indispensable for the identification and quantification of specific compounds within complex mixtures, such as plant extracts. wikipedia.orgoregonstate.edu The technique couples the separation power of liquid chromatography (LC) with the analytical capabilities of tandem mass spectrometry (MS/MS). wikipedia.org This combination allows for the effective isolation of a target analyte from the matrix, followed by its structural characterization and quantification, even at trace levels. oregonstate.edumdpi.com

In the analysis of Euchrestifoline, LC-MS/MS serves as a primary tool for its unambiguous detection in biological samples and herbal preparations. The process begins with the chromatographic separation of the extract components on an LC column, typically a reversed-phase C18 column. mdpi.comlibretexts.org This step isolates Euchrestifoline from other co-eluting alkaloids and metabolites based on its physicochemical properties. researchgate.net

Following separation, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions. For alkaloids like Euchrestifoline, positive ionization mode (ESI+) is typically employed, resulting in the formation of a protonated molecule, denoted as [M+H]⁺. This ion is referred to as the precursor ion. bioanalysis-zone.comgithub.io

The first stage of the tandem mass spectrometer (MS1) is set to select this specific precursor ion, filtering out all other ions. The selected precursor ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), imparts energy to the ion, causing it to break apart into smaller, characteristic fragment ions, called product ions. bioanalysis-zone.com The second stage of the mass spectrometer (MS2) then separates and detects these product ions. The specific transition from a precursor ion to a product ion is highly characteristic of the molecule's structure and is used for definitive identification and highly selective quantification in what is known as Multiple Reaction Monitoring (MRM) mode. wikipedia.orgmdpi.com

The table below outlines the typical parameters used in an LC-MS/MS method for the analysis of quinolizidine (B1214090) alkaloids like Euchrestifoline.

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| LC Column | Stationary phase for separation | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.2 µm) mdpi.com |

| Mobile Phase | Solvent system to elute compounds | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) researchgate.net |

| Ionization Mode | Method for generating ions | Electrospray Ionization, Positive (ESI+) |

| Precursor Ion ([M+H]⁺) | Mass-to-charge ratio (m/z) of the intact protonated molecule selected in MS1 github.io | Specific m/z for Euchrestifoline |

| Product Ions (Fragments) | Characteristic fragment ions detected in MS2 after CID github.io | Specific m/z values unique to Euchrestifoline fragmentation |

| Analysis Mode | Mass spectrometer operational mode for quantification | Multiple Reaction Monitoring (MRM) wikipedia.org |

Chemometric Approaches in Euchrestifoline Analytical Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. redalyc.org In the context of Euchrestifoline analysis, chemometrics is applied to data generated from analytical techniques like LC-MS to address challenges related to classification, quality control, and authentication of plant materials. mdpi.comcjnmcpu.com When analyzing natural products, which often contain hundreds of phytochemicals, chemometric tools such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are essential for interpreting the large datasets. redalyc.orgmdpi.com

For instance, the chemical profile of Sophora tonkinensis, a known source of Euchrestifoline, can vary significantly based on geographical origin, harvest time, or processing methods. cjnmcpu.comnih.gov Analyzing the concentration of a single marker compound may not be sufficient for robust quality assessment. Instead, a chemical fingerprint, which includes the quantitative data of numerous compounds including Euchrestifoline, matrine, oxymatrine, and various flavonoids, is generated. cjnmcpu.comresearchgate.net

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. mdpi.com In a typical study, the concentrations of Euchrestifoline and other key metabolites from multiple samples are arranged in a data matrix. PCA transforms this data into a new set of variables called principal components (PCs). By plotting the first two or three PCs (which capture the majority of the data's variance), a score plot is generated that can visually reveal clustering, trends, or outliers among the samples. researchgate.net For example, samples from one geographical region might cluster together and separate from samples of another region, indicating a distinct chemical profile.

Hierarchical Cluster Analysis (HCA) is another unsupervised method that groups samples based on their similarities. mdpi.com It calculates the "distance" between the chemical profiles of all samples and groups the most similar ones together. The result is typically visualized as a dendrogram (a tree-like diagram), which illustrates the relationships between clusters of samples. cjnmcpu.com HCA can be used to confirm the groupings observed in PCA and provides a clear visual representation of the similarity between different samples or species based on their chemical constituents, including Euchrestifoline. cjnmcpu.comresearchgate.net

The following table illustrates the structure of a dataset that would be used for chemometric analysis in a study of Sophora tonkinensis samples from different origins.

| Sample ID | Geographical Origin | Euchrestifoline (µg/g) | Matrine (µg/g) | Oxymatrine (µg/g) | Other Compound... (µg/g) |

|---|---|---|---|---|---|

| ST-01 | Region A | 15.2 | 450.7 | 890.1 | ... |

| ST-02 | Region A | 16.1 | 475.3 | 910.5 | ... |

| ST-03 | Region B | 9.8 | 560.2 | 1105.4 | ... |

| ST-04 | Region B | 10.5 | 551.9 | 1089.0 | ... |

| ST-05 | Region C | 25.4 | 310.6 | 650.8 | ... |

Compound Index

Mechanistic Investigations of Euchrestifoline S Biological Activities in Vitro Studies

Acetylcholinesterase (AChE) Inhibitory Activity and Molecular Interactions

Euchrestifoline, a carbazole (B46965) alkaloid, has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132). bdpsjournal.orgacgpubs.org The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. bdpsjournal.org

In vitro studies have demonstrated that euchrestifoline exhibits significant AChE inhibitory activity. bdpsjournal.org The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC₅₀) value, which has been reported to be 93.1 ± 0.0 µM. bdpsjournal.org

Kinetic analyses are crucial for understanding the mechanism by which an inhibitor interacts with an enzyme. ugm.ac.idnih.gov Different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type, describe whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. mdpi.cominternationalscholarsjournals.com For instance, studies on other compounds have utilized Lineweaver-Burk plots to determine the inhibition type. ugm.ac.idinternationalscholarsjournals.com While the specific kinetic mechanism for euchrestifoline's inhibition of AChE is a subject of detailed investigation, the IC₅₀ value provides a benchmark for its inhibitory potential.

Table 1: AChE Inhibitory Potency of Euchrestifoline

| Compound | IC₅₀ (µM) |

|---|---|

| Euchrestifoline | 93.1 ± 0.0 bdpsjournal.org |

To elucidate the structural basis of its inhibitory activity, molecular docking studies have been performed. bdpsjournal.org These computational simulations predict the binding conformation of a ligand within the active site of a target protein. mdpi.commdpi.com The acetylcholinesterase enzyme possesses a complex three-dimensional structure featuring a deep and narrow active site gorge, approximately 20 Å deep. bdpsjournal.org

This gorge contains two main subsites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance. bdpsjournal.orgacgpubs.org The CAS is responsible for the hydrolysis of acetylcholine and includes an "esteratic" subsite, an "oxyanion hole," an "anionic subsite" (also known as the choline-binding site), and an "acyl pocket". bdpsjournal.org The PAS is involved in the initial binding of substrates and allosteric modulation of the enzyme's conformation. bdpsjournal.org Computational analyses suggest that euchrestifoline has a strong potential to penetrate and bind within the AChE binding pocket, with significant interactions at the PAS. bdpsjournal.org

Molecular docking simulations have identified key amino acid residues within the AChE active site that are crucial for the binding of inhibitors. bdpsjournal.org The PAS, for example, is comprised of residues such as Tyr70, Asp72, Tyr121, Tyr334, and Trp279. bdpsjournal.org The interaction of a ligand with these residues can be a primary determinant of its inhibitory activity. bdpsjournal.org

For many AChE inhibitors, interactions with specific residues like Trp84 in the CAS and Tyr121 in the PAS are critical for their binding affinity. bdpsjournal.orgacgpubs.org While detailed reports on every specific interaction for euchrestifoline are part of ongoing research, the significant inhibitory activity observed suggests a stable binding within the active site gorge, likely involving key residues in both the PAS and CAS. bdpsjournal.org

Molecular Docking and Ligand-Enzyme Binding Site Characterization

Anti-Ferroptotic Activity of Euchrestifoline Derivatives

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.netnih.gov It has been implicated in various pathological conditions, including neurodegenerative diseases. researchgate.netnih.gov Recent research has uncovered the potential of carbazole alkaloids, including novel euchrestifoline derivatives, as potent inhibitors of ferroptosis. researchgate.net

The anti-ferroptotic activity of compounds is typically investigated using various in vitro cellular models. nih.govfrontiersin.org A common approach involves inducing ferroptosis in cultured cells using specific agents and then assessing the protective effects of the test compounds. jcancer.org For example, erastin (B1684096) and RSL3 are frequently used ferroptosis inducers. jcancer.orgmdpi.com Erastin works by inhibiting the cystine/glutamate antiporter system, leading to glutathione (B108866) (GSH) depletion, while RSL3 directly inhibits glutathione peroxidase 4 (GPX4). jcancer.orgmdpi.com

Cell lines such as the mouse embryonic fibroblast cell line Pfa-1 and the HT22 neuronal cell line are often employed in these studies. nih.govchemrxiv.org The evaluation of anti-ferroptotic activity involves measuring markers of ferroptosis, such as lipid peroxidation, reactive oxygen species (ROS) levels, and cell viability. jcancer.org Recent studies have reported the isolation of fifteen novel carbazole alkaloids, named euchrestifolines A–O, from Murraya euchrestifolia, which have demonstrated significant anti-ferroptotic activity. researchgate.net

To validate the efficacy of new anti-ferroptotic agents, their activity is often compared to that of well-established positive controls. nih.gov Ferrostatin-1 (Fer-1) is a classic and potent inhibitor of ferroptosis and is frequently used as a benchmark in these assays. frontiersin.org Other compounds like deferoxamine (B1203445) (DFO), an iron chelator, are also used as controls to confirm the iron-dependent nature of the observed cell death. frontiersin.org

The novel euchrestifoline derivatives have shown potent anti-ferroptotic effects, suggesting their potential as lead compounds for the development of therapies targeting ferroptosis-related diseases. researchgate.net The comparative analysis against known inhibitors helps to contextualize their potency and mechanism of action. researchgate.netchemrxiv.org

Cellular Models for Ferroptosis Inhibition Studies

Inhibition of Nitric Oxide (NO) Production and Anti-Inflammatory Potential

Euchrestifoline has demonstrated notable anti-inflammatory potential through its ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. nih.govscielo.br Overproduction of NO is associated with both acute and chronic inflammation, making its inhibition a significant target for anti-inflammatory therapies. nih.gov In vitro studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a common model for screening anti-inflammatory drugs, have shown that euchrestifoline and its derivatives can significantly decrease nitrite (B80452) accumulation, indicating a reduction in NO production. nih.govmdpi.comnih.gov

Newly discovered carbazole alkaloids, including euchrestifolines A-O isolated from Murraya euchrestifolia, have exhibited inhibitory effects on nitric oxide (NO) production. scispace.comresearchgate.net Some of these compounds showed significant activity, highlighting the potential of this structural class as a source for anti-inflammatory agents. scispace.comresearchgate.net The anti-inflammatory activity of related compounds is often linked to the inhibition of pro-inflammatory mediators beyond NO, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.orgnih.gov

Cellular Pathways and Mediators Involved

The anti-inflammatory effects of compounds like euchrestifoline are often mediated through the modulation of key cellular pathways involved in the inflammatory response. A central pathway is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. bioline.org.br The activation of this pathway by stimuli such as LPS leads to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). bioline.org.brdiva-portal.orgscielo.br

Other Investigated Biological Activities (e.g., Anti-diabetic relevance to PTP1B and α-Glucosidase)

Euchrestifoline and related carbazole alkaloids have been investigated for their potential in managing type 2 diabetes by targeting key enzymes involved in glucose metabolism and insulin (B600854) signaling. nih.gov Two such enzymes are protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. mdpi.com PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy to enhance insulin sensitivity. researchgate.netplos.org α-Glucosidase inhibitors, on the other hand, delay the digestion and absorption of carbohydrates from the intestine, thereby controlling postprandial hyperglycemia. wikipedia.orgnih.govmdpi.com

Several natural compounds have been identified as dual inhibitors of both PTP1B and α-glucosidase, presenting a multi-target approach to managing diabetes. encyclopedia.pubnih.gov The inhibitory activity of euchrestifoline and its analogs against these enzymes suggests their potential as scaffolds for the development of new anti-diabetic agents. mdpi.com

Modulation of Enzyme Affinity and Cellular Responses

The inhibitory effect of euchrestifoline and related compounds on PTP1B and α-glucosidase is attributed to their ability to bind to these enzymes and modulate their activity. Kinetic studies have revealed that some natural product inhibitors act in a non-competitive or mixed-type manner against PTP1B and α-glucosidase. researchgate.nete-nps.or.krmdpi.com

Molecular docking studies provide insights into the binding interactions between the inhibitors and the active or allosteric sites of the enzymes. tandfonline.comgre.ac.uknih.govnih.gov For PTP1B, inhibitors can bind to the catalytic site or to allosteric sites, causing conformational changes that render the enzyme inactive. plos.orgbiorxiv.orgmdpi.com For instance, interactions with key amino acid residues such as Asn193 and Glu276 have been identified for allosteric inhibitors of PTP1B. mdpi.com Similarly, for α-glucosidase, inhibitors can bind to the hydrophobic pocket of the enzyme, interacting with polar amino acid residues to block substrate access. mdpi.commdpi.comjapsonline.com The binding affinity, often expressed as binding energy, indicates the stability of the enzyme-inhibitor complex. mdpi.comjapsonline.com

The structural features of the carbazole alkaloids, such as the presence and position of hydroxyl and carbonyl groups, play a crucial role in their affinity for PTP1B and α-glucosidase. mdpi.com Loss or modification of these functional groups can lead to a decrease in inhibitory activity. mdpi.com In cellular models, the inhibition of PTP1B by these compounds has been shown to enhance glucose uptake in insulin-resistant cells, demonstrating a positive cellular response relevant to diabetes management. mdpi.com

Elucidation of Molecular and Cellular Mechanisms of Action

The biological activities of euchrestifoline and its analogs stem from their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways. As discussed, a primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory mediators like iNOS and COX-2. nih.govmdpi.com

In the context of its anti-diabetic potential, the inhibition of PTP1B and α-glucosidase represents key molecular mechanisms. mdpi.com The inhibition of PTP1B enhances insulin signaling, while α-glucosidase inhibition reduces glucose absorption. researchgate.netwikipedia.org Molecular docking and kinetic studies have been instrumental in elucidating the binding modes and inhibitory mechanisms of these compounds on their respective enzyme targets. researchgate.netmdpi.commdpi.com For example, some carbazole alkaloids have been shown to be mixed-type inhibitors of PTP1B and α-glucosidase. mdpi.com Furthermore, the identification of specific cellular targets through techniques like thermal proteome profiling can reveal novel mechanisms of action. researchgate.net

The diverse biological effects of euchrestifoline, from anti-inflammatory to potential anti-diabetic activities, are a result of its ability to interact with multiple molecular targets and modulate complex cellular pathways. nih.gov

Structure Activity Relationship Sar Studies of Euchrestifoline and Its Analogues

Systematic Modification of Euchrestifoline Scaffold

The systematic modification of the euchrestifoline scaffold is a key strategy in medicinal chemistry to enhance its therapeutic properties. This involves the synthesis of various analogues by introducing different functional groups at various positions on the core structure. For instance, the synthesis of indolo[1,2-b]isoquinoline derivatives, which share a similar core structure with euchrestifoline, has been a subject of interest. nih.gov Researchers have explored the impact of substituents on the benzene (B151609) ring of this scaffold, finding that such modifications can significantly influence the compound's inhibitory activity against enzymes like α-glucosidase. nih.gov

Another approach involves the esterification of natural products to create derivatives with improved activity. frontiersin.org This strategy has been successfully applied to other classes of natural products like flavonoids and could be a viable route for modifying euchrestifoline. frontiersin.org The synthesis of new analogues often employs multi-step reaction sequences and various catalytic methods to achieve the desired structural diversity. nih.govnih.gov

Identification of Pharmacophoric Elements for Specific Activities

A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a ligand to be recognized by a biological target and to elicit a biological response. wikipedia.orgunina.itnih.gov Identifying the pharmacophoric elements of euchrestifoline is crucial for understanding its mechanism of action and for designing new, more effective inhibitors.

Pharmacophore models are developed by analyzing the common structural features of a set of active compounds. fiveable.me These models typically include features such as hydrophobic centers, aromatic rings, hydrogen bond acceptors and donors, and charged groups. wikipedia.orgnih.gov For example, in the context of α-glucosidase inhibition, studies on flavonoid derivatives have shown that specific substitutions, such as a bromine group, can be a key pharmacophoric element for enhanced activity. frontiersin.org The process of identifying these elements involves conformational analysis of the ligands and superimposing them to find a common 3D arrangement of features. unina.itfiveable.me This information can then be used to screen large chemical libraries for new potential inhibitors or to guide the design of novel compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. wikipedia.organalis.com.my

The development of a QSAR model involves several steps, including the creation of a dataset of compounds with known activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, and the use of statistical methods to build a predictive model. mdpi.comresearchgate.netnih.gov Multiple linear regression (MLR) and partial least squares (PLS) are common statistical techniques used in QSAR studies. analis.com.my A reliable QSAR model should have good predictive power, as indicated by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comnih.gov For instance, a QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors resulted in a model with high predictive ability (R² = 0.79, R²test = 0.95, Q²cv = 0.64). nih.gov Such models can provide valuable insights into which molecular properties are most important for biological activity.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a pivotal role in modern SAR analysis, providing detailed insights into the molecular interactions that govern biological activity. These methods complement experimental studies and help to rationalize observed SAR trends.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. semanticscholar.orgugm.ac.idacgpubs.org This method is instrumental in understanding the interactions between euchrestifoline and its analogues with their biological targets at the molecular level. semanticscholar.org

In the case of acetylcholinesterase (AChE) inhibition, molecular docking studies have revealed that euchrestifoline interacts with key amino acid residues in the active site of the enzyme, such as Ser122, Trp84, and Tyr121. banglajol.infobdpsjournal.org Similarly, for α-glucosidase inhibition, docking studies have shown that active derivatives can bind tightly within the active pocket of the enzyme through hydrogen bonds and π-π stacking interactions. frontiersin.orgmdpi.com These computational predictions of ligand-target interactions are crucial for explaining the observed inhibitory activities and for guiding the design of more potent inhibitors. nih.gov

The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a molecule are critical determinants of its biological activity. washington.eduyoutube.comlibretexts.org Conformational analysis helps to identify the low-energy, biologically active conformation of a molecule that is responsible for its interaction with a biological target. fiveable.me

The stereochemistry of a molecule can have a profound impact on its biological activity, as different stereoisomers can have different affinities for a chiral receptor. washington.eduuou.ac.in For example, in some classes of compounds, the presence and orientation of specific functional groups are crucial for activity. willingdoncollege.ac.in While specific conformational and stereochemical studies on euchrestifoline are not extensively detailed in the provided results, the principles of stereochemistry are fundamental to understanding its interactions with biological macromolecules. bdpsjournal.orgwashington.edu

Molecular Docking for Ligand-Target Interactions

Impact of Structural Variations on Biological Affinity and Selectivity (e.g., for AChE, PTP1B, α-Glucosidase)

Systematic structural modifications of a lead compound can significantly alter its affinity and selectivity for different biological targets. This is a key aspect of lead optimization in drug discovery.

For instance, studies on xanthones have demonstrated that these compounds can dually inhibit both protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.gov The inhibitory potency against these enzymes was found to be highly dependent on the substitution pattern of the xanthone (B1684191) core. nih.gov Similarly, for arylbenzofurans, the presence and position of prenyl or geranyl groups, as well as the nature of the resorcinol (B1680541) scaffold, were shown to be critical for their PTP1B inhibitory activity. mdpi.com

In the context of α-glucosidase inhibitors, research on indolo[1,2-b]isoquinoline derivatives showed that all tested derivatives had potent inhibitory effects, with the nature of the substituent on the benzene ring playing a significant role in determining the IC50 value. nih.gov Likewise, for flavonoid derivatives, the introduction of a bromine group was found to be the most beneficial for anti-α-glucosidase activity. frontiersin.org

With respect to AChE, euchrestifoline itself has been identified as a significant inhibitor with an IC50 value of 93.1 µM. banglajol.infobdpsjournal.org Further structural modifications could potentially lead to analogues with improved affinity and selectivity for this enzyme.

The following table summarizes the inhibitory activities of some compounds and their analogues against various enzymes:

| Compound/Analogue Class | Target Enzyme | Key Findings | IC50 Values |

| Euchrestifoline | Acetylcholinesterase (AChE) | Significant inhibitory activity. banglajol.infobdpsjournal.org | 93.1 µM banglajol.infobdpsjournal.org |

| Indolo[1,2-b]isoquinoline Derivatives | α-Glucosidase | All derivatives showed potential inhibitory effects. nih.gov | 3.44 - 41.24 µM nih.gov |

| Flavonoid Derivatives | α-Glucosidase | Derivative with a bromine group showed the highest activity. frontiersin.org | 15.71 - 42.06 µM frontiersin.org |

| Xanthones | PTP1B & α-Glucosidase | Dually inhibited both enzymes. nih.gov | PTP1B: 2.4 - 52.5 µM; α-Glucosidase: 1.7 - 72.7 µM nih.gov |

| Arylbenzofuran Analogs | PTP1B | Potent inhibitory activity. mdpi.com | 3.11 - 53.47 µM mdpi.com |

| Chromene Meroterpenoids | PTP1B & α-Glucosidase | Showed inhibitory activity against both enzymes. researchgate.net | PTP1B: 2.5 - 68.1 µM; α-Glucosidase: 8.0 - 93.5 µM researchgate.net |

This data highlights how structural variations can be systematically explored to develop compounds with enhanced potency and selectivity for specific therapeutic targets. mdpi.commdpi.comnih.gov

Synthesis and Characterization of Euchrestifoline Analogues and Derivatives

Design Principles for Novel Euchrestifoline Derivatives

The design of new euchrestifoline derivatives is guided by several strategic principles aimed at enhancing biological activity, improving pharmacokinetic properties, and exploring the chemical space around the core carbazole (B46965) scaffold. A primary approach involves the structural modification of related, more accessible carbazole alkaloids, such as girinimbine (B1212953), to create a diverse library of compounds for biological screening. mudhojicollege.ac.in

Key design strategies include:

Pharmacophore Integration: This principle involves integrating the euchrestifoline or related carbazole moiety with various pharmacophores known to impart specific biological activities. mdpi-res.com For instance, incorporating moieties such as amides, hydrazides, and acylhydrazones can introduce new hydrogen bonding capabilities and alter the molecule's polarity and reactivity. mdpi-res.com

Scaffold Diversification: Another core principle is the modification of the carbazole ring system itself. This includes the synthesis of pyridocarbazole derivatives, which have shown promise as potent antitumor agents. nih.gov The introduction of additional heterocyclic rings, such as in pyrido[3,2-α]carbazole, can significantly alter the planarity, electronic properties, and interaction profile of the molecule with biological targets. nih.gov

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties to enhance a desired activity or reduce toxicity.

Conformational Restriction: The synthesis of dimeric and trimeric structures introduces conformational rigidity, which can lead to higher binding affinity and selectivity for specific biological targets.

These design principles are often guided by computational modeling and a deep understanding of the structure-activity relationships gleaned from previously synthesized analogues.

Synthetic Strategies for Structurally Modified Carbazole Alkaloids

The synthesis of complex carbazole alkaloids and their analogues requires a versatile toolbox of organic reactions. The strategies employed vary depending on the desired structural modification, from the construction of additional fused rings to the formation of multi-unit structures.

Pyranocarbazoles, which share a core structure with euchrestifoline, are a major class of carbazole alkaloids. Girinimbine is a representative example, and its synthesis has been approached through various routes.

Pechmann Condensation: This method involves the condensation of a 4-hydroxy carbazole with a β-keto ester or malic acid under acidic conditions, often facilitated by microwave irradiation, to form the pyranone ring. rsc.org

Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are used to form the initial carbazole core, which is then elaborated. thieme-connect.com Copper-catalyzed Povarov reactions between aromatic amines and O-propargyl carbazole carboxaldehyde have also been developed for the efficient synthesis of pyranocarbazole derivatives. thieme-connect.comijrpc.com

Claisen Cyclization: This reaction is a key step in some syntheses of girinimbine, where a Claisen rearrangement of an appropriately substituted allyl ether of a hydroxycarbazole, followed by cyclization, constructs the pyran ring. mudhojicollege.ac.in

Diels-Alder Reaction: The Diels-Alder reaction of quinone imines followed by a Plieninger indolization reaction is another strategy to construct the pyrano[2,3-c]carbazole skeleton. ijrpc.com

These methods provide access to a wide range of pyranocarbazole analogues for further study.

| Synthetic Method | Key Reagents/Conditions | Target Ring System | Reference(s) |

| Pechmann Condensation | 4-hydroxy carbazole, malic acid, H₂SO₄, microwave | Pyrano[3,2-c]carbazole | rsc.org |

| Povarov Reaction | O-propargyl carbazole carboxaldehyde, aromatic amines, CuI | Pyranocarbazole | thieme-connect.comijrpc.com |

| Claisen Cyclization | Allyl ether of hydroxycarbazole, heat | Pyranocarbazole | mudhojicollege.ac.in |

| Diels-Alder/Indolization | Quinone imine, dienophile | Pyrano[2,3-c]carbazole | ijrpc.com |

The synthesis of dimeric and trimeric carbazole alkaloids represents a significant challenge due to the complexity of controlling the regioselectivity of the coupling reactions. These larger molecules often exhibit unique biological activities.

Oxidative Coupling: Symmetrical dimers can be synthesized from monomeric carbazole units via oxidative coupling. For instance, 8,8''-biskoenigine (B13419702) was synthesized from koenigine (B1609344) through a solid-state oxidative coupling reaction. thieme-connect.com

Palladium-Catalyzed N-Arylation: A highly efficient method for synthesizing N-methoxycarbazole dimers involves a Pd₂(dba)₃/xantphos-catalyzed double N-arylation of methoxyamine with a suitable dibromobiphenyl precursor. beilstein-journals.org This strategy was successfully applied to the first total synthesis of 3,3′-[oxybis(methylene)]bis(9-methoxy-9H-carbazole). beilstein-journals.org

Multi-Step Linkage: The synthesis of carbazole dimers and trimers can also be achieved by connecting carbazole units via their 3, 6, or 9 positions using appropriate linkers and coupling strategies. organic-chemistry.org The choice of linkage position significantly influences the electronic properties of the resulting oligomer. organic-chemistry.org

Isolation from Natural Sources: Many complex dimeric and trimeric carbazoles, such as murratrines A and B (trimers) and various murradines (dimers), have been isolated from Murraya species. clockss.orgwikipedia.org The structural elucidation of these natural products provides a blueprint for synthetic targets. clockss.orgwikipedia.org

| Structure Type | Synthetic Approach | Example Compound | Reference(s) |

| Symmetrical Dimer | Solid-state oxidative coupling | 8,8''-biskoenigine | thieme-connect.com |

| N-Methoxy Dimer | Pd-catalyzed double N-arylation | 3,3′-[oxybis(methylene)]bis(9-methoxy-9H-carbazole) | beilstein-journals.org |

| Trimer | Isolation and characterization | Murratrine A | clockss.orgwikipedia.org |

The discovery of euchrestifolines A–C as the first naturally occurring carbazoles with a pyrrolidone unit has spurred interest in the synthesis of this novel subclass. google.com

BF₃-Mediated Cyclization: A flexible method to access 3-pyrrolin-2-one fused carbazoles involves the BF₃-mediated cyclization of appropriate precursors, which provides access to the benzo[a]pyrrolo[c]carbazole core system. chemmethod.com

Diels-Alder/Dehydrogenation: A p-TsOH-catalyzed Diels–Alder reaction between 3-(indol-3-yl)maleimides and chalcones yields tetrahydropyrrolo[3,4-c]carbazoles. These intermediates can then be aromatized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to furnish the desired pyrrolo[3,4-c]carbazoles. ijrpc.com

Amide Coupling: Synthetic strategies can also involve the formation of carbazole carboxamides, which can be further cyclized or modified. For example, 9H-carbazole-1-carboxamides have been synthesized and derivatized with moieties like (S)-dimethylamino-pyrrolidine. organic-chemistry.org

Euchrestifolines D–F are distinguished by the presence of a rare phenylpropanyl moiety attached to the carbazole nucleus. google.com The synthesis of such structures can be approached by building the carbazole ring with a pre-installed three-carbon side chain or by attaching the moiety to a pre-formed carbazole.

Multi-step Total Synthesis: The total synthesis of murrayanine (B1213747), which features a formyl group that can be considered a precursor to a phenylpropanyl moiety, has been achieved through several routes. One involves a regioselective Diels-Alder reaction to build a substituted cyclohexene (B86901) ring, followed by aromatization and palladium-promoted cyclization to form the carbazole core. thieme-connect.com Another approach uses a Buchwald-Hartwig coupling to form a diarylamine intermediate, which is then cyclized and further modified. The aldehyde in murrayanine could, in principle, be extended to a phenylpropanyl group through reactions like a Wittig reaction with a benzyl (B1604629) phosphonium (B103445) ylide followed by reduction.

Friedel-Crafts Acylation: A plausible synthetic route is the Friedel-Crafts acylation of a carbazole with cinnamoyl chloride in the presence of a Lewis acid like AlCl₃. This would install a cinnamoyl group on the carbazole ring. Subsequent reduction of both the ketone and the alkene double bond (e.g., via catalytic hydrogenation or Clemmensen/Wolff-Kishner reduction) would yield the desired phenylpropanyl-substituted carbazole.

Heck Coupling: A palladium-catalyzed Heck reaction could be employed to couple a halo-carbazole (e.g., bromo-carbazole) with a cinnamic acid derivative or styrene. mdpi-res.com Subsequent reduction of the double bond would complete the synthesis of the phenylpropanyl side chain.

Synthesis of Pyrrolidone Carbazole Derivatives

Spectroscopic and Spectrometric Characterization of Analogues

The unambiguous determination of the structure of novel synthesized euchrestifoline analogues is paramount. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons in the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule, including the precise location of substituents and the fusion pattern of heterocyclic rings. rsc.orggoogle.com For example, HMBC correlations were key in determining the linkage of the pyrrolidone unit to the pyranocarbazole core in euchrestifoline A. google.com

High-Resolution Mass Spectrometry (HRMS): Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are used to determine the exact molecular formula of a new compound by measuring its mass-to-charge ratio with very high precision. wikipedia.orggoogle.com

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a powerful tool for determining their absolute configuration. The experimental ECD spectrum is compared with theoretically calculated spectra for different possible stereoisomers. This method was instrumental in assigning the absolute configurations of the novel euchrestifoline alkaloids. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their vibrational frequencies. rsc.org UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the carbazole nucleus. mudhojicollege.ac.in

| Technique | Information Obtained | Application Example | Reference(s) |

| 1D & 2D NMR | Connectivity, substitution patterns, relative stereochemistry | Elucidation of euchrestifolines A-G structures | google.com |

| HRESIMS | Precise molecular formula | Determination of C₂₄H₂₃NO₅ for euchrestifoline E | rsc.org |

| ECD | Absolute configuration of chiral centers | Assignment of stereochemistry for euchrestifoline analogues | google.com |

| IR Spectroscopy | Presence of functional groups (C=O, N-H) | Confirmation of carbonyl group in pyranocarbazole synthesis | rsc.org |

Future Research Directions and Emerging Perspectives on Euchrestifoline

Advanced Mechanistic Studies of Biological Activities

While preliminary studies have revealed promising biological effects, a deep understanding of the molecular mechanisms underpinning these activities is largely in its infancy. Future research will necessarily pivot towards sophisticated mechanistic investigations to map the cellular pathways modulated by Euchrestifoline and its derivatives. A recent study that identified fifteen novel carbazole (B46965) alkaloids, Euchrestifolines A–O, from Murraya euchrestifolia found that they exhibited significant anti-ferroptotic activity, inhibited nitric oxide (NO) production, and displayed notable cytotoxicity. researcher.liferesearchgate.net This marked the first discovery of anti-ferroptotic effects for carbazole alkaloids. researcher.life However, the precise cellular targets and molecular interactions responsible for these effects remain to be clarified. researchgate.net

A critical step in advancing Euchrestifoline from a promising hit to a viable drug lead is the identification of its direct molecular targets. nih.gov Target deconvolution is essential for understanding pharmacological efficacy, predicting potential side effects, and enabling structure-based drug design. nih.govpharmafocusasia.com Given that the potent anti-ferroptotic activity of Euchrestifolines was identified through phenotypic screening, pinpointing the specific proteins they interact with to elicit this effect is a high priority. researcher.lifenih.gov

Several powerful technologies are available for this purpose. nih.gov Chemical proteomics approaches, which can identify and quantify compound interactions with cellular targets across the entire proteome, are particularly well-suited. evotec.com Techniques such as thermal proteome profiling (TPP), which was successfully used to identify Specificity protein 1 (Sp1) as a target for the related carbazole alkaloid murrayafoline A, could be applied to Euchrestifoline. researchgate.net Other established methods include affinity chromatography-based strategies and photoaffinity labeling (PAL), where a modified version of the drug is used to capture its binding partners in a cellular context. evotec.comeuropeanreview.org The ultimate goal is to identify the biological molecules that directly interact with Euchrestifoline and to confirm that modulation of these targets is responsible for the observed functional effects. pharmafocusasia.com

The discovery that Euchrestifolines A-O are potent inhibitors of ferroptosis has opened up an entirely new avenue of investigation for this class of compounds. researcher.life Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, and its modulation has significant therapeutic implications for neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Several of the novel euchrestifoline compounds demonstrated neuroprotective effects superior to the positive control, ferrostatin-1, in an erastin-induced ferroptosis model. researchgate.net This positions the Euchrestifoline scaffold as a valuable starting point for the discovery of new ferroptosis inhibitors. researcher.life

Future research should focus on validating and exploring this activity further. This includes confirming the targets within the ferroptosis pathway and investigating the structure-activity relationships across the different Euchrestifoline analogues to understand which structural features are key for this effect. Additionally, other reported activities, such as the inhibition of nitric oxide production, warrant further mechanistic exploration to identify novel targets in inflammatory pathways. researcher.liferesearchgate.net

In-depth Target Deconvolution for Pharmacological Efficacy

Novel Synthetic Methodologies for Enhanced Accessibility

The limited availability of Euchrestifoline from natural sources necessitates the development of efficient and scalable synthetic routes. While total syntheses have been achieved, future work is aimed at improving accessibility through more innovative, sustainable, and versatile chemical methods. researchgate.netwiley-vch.de

Modern synthetic chemistry places a strong emphasis on sustainability, aligning with the principles of green chemistry to reduce environmental impact. google.comnih.gov The development of synthetic routes to Euchrestifoline has already seen progress in this area. researchgate.net A key strategy involves the use of earth-abundant metal catalysts, such as iron, to perform transformations that traditionally rely on rarer and more toxic heavy metals like palladium. researchgate.netnih.gov

The construction of the fused polycyclic carbazole core of Euchrestifoline is a significant chemical challenge. researchgate.net Advances in transition metal catalysis have been pivotal in developing efficient methods to build this complex scaffold. researchgate.netresearchgate.net A reported synthesis of Euchrestifoline showcases a powerful combination of catalytic reactions, including:

An iron(III)‐catalyzed Wacker‐type oxidation. researchgate.net

A palladium(0)‐catalyzed Buchwald–Hartwig amination to form a key diarylamine intermediate. researchgate.net

A final palladium(II)‐catalyzed oxidative cyclization to furnish the carbazole framework. researchgate.net

Future research in this area will likely focus on discovering new catalysts that can perform these transformations with even greater efficiency, selectivity, and substrate scope. The development of catalysts for C-H bond functionalization is a particularly active field that could provide novel shortcuts for synthesizing complex alkaloids like Euchrestifoline. snnu.edu.cn Furthermore, the design of chiral catalysts to achieve asymmetric synthesis of biologically active carbazole alkaloids is a highly desirable goal, allowing for the selective production of a single enantiomer, which often has significant implications for pharmacological activity. snnu.edu.cn

| Catalytic Step in Euchrestifoline Synthesis | Metal Catalyst | Purpose |

| Wacker-type Oxidation | Iron(III) | Oxidation of a chromene derivative to a chroman-4-one moiety. researchgate.net |

| Buchwald-Hartwig Amination | Palladium(0) | Formation of the diarylamine intermediate. researchgate.net |

| Oxidative Cyclization | Palladium(II) | Construction of the final carbazole framework. researchgate.net |

Sustainable and Greener Synthetic Routes

Chemoinformatic and Computational Approaches in Drug Discovery

The integration of computational chemistry and chemoinformatics offers a powerful synergistic approach to accelerate natural product-based drug discovery. scielo.org.mx These in silico tools can organize and analyze complex chemical data, predict biological activities, and guide experimental research, saving significant time and resources. nih.govresearchgate.net

Computational methods have already played a role in the study of this compound class; the structures of the newly isolated Euchrestifolines A–O were elucidated with the help of calculated Electronic Circular Dichroism (ECD) data to establish their absolute configurations. researcher.liferesearchgate.net

Looking forward, chemoinformatic and computational approaches will be indispensable. silicos-it.be The library of newly discovered Euchrestifoline analogues can be analyzed using chemoinformatic tools to map their chemical space, assess their structural diversity, and compare their properties to those of known drugs. scielo.org.mx Structure-based virtual screening and molecular docking can be employed to screen these compounds against the 3D structures of potential biological targets, such as those involved in the ferroptosis pathway. researchgate.netmdpi.com This can help prioritize which analogues to synthesize and test, and can generate hypotheses about the specific molecular interactions driving their bioactivity. These computational insights provide a rational basis for the subsequent design of more potent and selective derivatives of Euchrestifoline. nih.gov

Predictive Modeling for Structure-Activity Landscapes

Predictive modeling in the context of euchrestifoline aims to develop quantitative structure-activity relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure and biological activity. numberanalytics.com The fundamental principle is that similar structures tend to exhibit similar activities. nih.gov However, the presence of "activity cliffs"—pairs of structurally similar compounds with large differences in activity—highlights the complexity of these relationships and the importance of detailed landscape analysis. nih.gov

Computational studies have already provided insights into the inhibitory activity of euchrestifoline. For instance, favorable molecular interactions have been observed between the aromatic rings of euchrestifoline and specific amino acid residues like His440, Phe330, Gly441, and Ile444 in certain enzymes. sofarchi.cl

The process of building a predictive model for the SAR landscape of euchrestifoline and its analogs involves several key steps:

Data Collection: Gathering a dataset of euchrestifoline derivatives with their corresponding measured biological activities.

Descriptor Calculation: Quantifying various physicochemical and structural features of the molecules, known as molecular descriptors.

Model Development: Using machine learning algorithms, such as regression techniques, to build a model that can predict activity based on the calculated descriptors. numberanalytics.com

Model Validation: Assessing the predictive power and robustness of the model using statistical methods.

A valuable tool in this process is the Structure-Activity Landscape Index (SALI), which helps to identify activity cliffs. blogspot.comnih.gov By analyzing these cliffs, researchers can pinpoint critical structural modifications that dramatically influence the biological effects of euchrestifoline derivatives. blogspot.com The insights gained from these predictive models can guide the synthesis of new analogs with potentially enhanced activity. nih.gov

Biosynthetic Engineering for Enhanced Production or Novel Analogues

Biosynthetic engineering offers a promising avenue for both increasing the yield of euchrestifoline and creating novel, structurally related compounds with potentially improved properties. nih.gov This approach involves the manipulation of the genetic pathways responsible for producing natural products in organisms. nih.gov

The core of this strategy lies in identifying and understanding the biosynthetic gene clusters (BGCs) that encode the enzymes for the production of euchrestifoline. Once identified, these genes can be synthesized, mutated, or recombined to alter the biosynthetic pathway. nih.gov Techniques such as single enzymatic steps, multi-enzyme cascades, and the use of engineered microbial hosts are employed to produce a diverse range of molecules. nih.gov

Genome Mining for Biosynthetic Gene Clusters

Genome mining is a critical first step in the biosynthetic engineering of euchrestifoline. mdpi.com This process involves searching the genomes of producing organisms for BGCs, which are groups of genes located closely together on the chromosome that collectively code for the synthesis of a natural product. frontiersin.org These clusters often include genes for the core biosynthetic enzymes, as well as those involved in regulation, transport, and resistance. frontiersin.org

The process of genome mining is heavily reliant on bioinformatics tools and databases. mdpi.com Web-based platforms like "antibiotics and Secondary Metabolite Analysis SHell" (antiSMASH) and "PRediction Informatics for Secondary Metabolomes" (PRISM) are used to identify potential BGCs within sequenced genomes and predict the structure of the resulting compounds. mdpi.com These tools work by identifying key enzyme-encoding sequences, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for the biosynthesis of many natural products. mdpi.com

Once candidate BGCs are identified, their involvement in euchrestifoline production can be confirmed through functional genetics, such as gene knockout experiments. frontiersin.org This integrated approach of genome mining, comparative genomics, and functional analysis provides a powerful strategy for uncovering the genetic basis of euchrestifoline biosynthesis. frontiersin.org

Expanding Structural Diversity Through Semi-Synthesis and Derivatization

Beyond biosynthetic engineering, the structural diversity of euchrestifoline can be significantly expanded through chemical modification of the natural product scaffold. Semi-synthesis and derivatization are key strategies in this endeavor, allowing for the creation of a wide array of analogs that may possess enhanced biological activities or novel properties. nih.govnih.gov

Semi-synthesis starts with the isolated natural product, euchrestifoline, and employs chemical reactions to modify specific parts of its structure. nih.gov This approach is often more efficient than total synthesis for creating a library of related compounds. Derivatization can involve a variety of chemical transformations, such as:

Modifying functional groups: Altering existing functional groups on the euchrestifoline molecule, such as hydroxyl or amino groups, through reactions like etherification, esterification, or amidation. nih.gov

Introducing new substituents: Adding new chemical moieties to the core structure to explore their impact on activity. nih.gov

Ring modifications: Altering the heterocyclic ring system of the carbazole alkaloid.

These modifications can lead to the generation of novel analogs with different physicochemical properties, which can in turn affect their biological activity and potential therapeutic applications. The synthesis of euchrestifoline and its transformation into other carbazole alkaloids like girinimbine (B1212953) has been a subject of research, highlighting the potential for chemical manipulation of this scaffold. researchgate.net The creation of diverse libraries of euchrestifoline derivatives is crucial for comprehensive structure-activity relationship studies and for identifying new lead compounds for drug discovery. nih.gov

Q & A

Q. What are the standard methodologies for isolating Euchrestifoline from plant sources, and how is its purity validated?

Euchrestifoline is typically isolated via solvent extraction followed by chromatographic techniques such as column chromatography or HPLC. For example, in Murraya paniculata, aerial parts are shade-dried, ground, and extracted with ethanol or methanol. The crude extract is fractionated using polarity-based solvents, and bioactive fractions are purified. Purity is confirmed using spectroscopic methods (e.g., NMR, LC-MS) and comparison with literature data .